molecular formula C7H17N3 B1305237 1-(2-Hydrazinylethyl)piperidine CAS No. 6979-01-7

1-(2-Hydrazinylethyl)piperidine

Cat. No.: B1305237
CAS No.: 6979-01-7
M. Wt: 143.23 g/mol
InChI Key: NGBWMHAGQMAIMH-UHFFFAOYSA-N
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Description

1-(2-Hydrazinylethyl)piperidine is a nitrogen-containing heterocyclic compound with the molecular formula C7H17N3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.

Biochemical Analysis

Biochemical Properties

1-(2-Hydrazinylethyl)piperidine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For example, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in alterations in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and proteins, leading to changes in their conformation and activity. For example, its interaction with cytochrome P450 enzymes involves binding to the enzyme’s active site, resulting in either inhibition or activation of the enzyme . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity and effectiveness . Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Toxic or adverse effects may be observed at very high doses, including potential damage to tissues and organs. It is important to determine the optimal dosage range to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. For example, cytochrome P450 enzymes play a key role in the metabolism of this compound, leading to its conversion into various metabolites . These metabolic pathways can influence the compound’s activity and effectiveness, as well as its potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its activity and function. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain compartments or organelles, influencing its localization and activity. The distribution of this compound within tissues can also affect its overall effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its effects on cellular processes. The subcellular localization of this compound can influence its interactions with biomolecules and its overall activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydrazinylethyl)piperidine can be synthesized through various methods. One common approach involves the reaction of piperidine with hydrazine under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations. Industrial processes may involve optimized reaction conditions, such as the use of catalysts and continuous flow reactors, to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydrazinylethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction can produce different amine derivatives .

Properties

IUPAC Name

2-piperidin-1-ylethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3/c8-9-4-7-10-5-2-1-3-6-10/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBWMHAGQMAIMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388705
Record name 1-(2-hydrazinylethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6979-01-7
Record name 1-(2-hydrazinylethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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